5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Overview
Description
“5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C14H8BrClO4 . It is used in various fields of research .
Synthesis Analysis
The synthesis of “5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid” involves several steps. One method includes making 2-chlorine benzotrichloride and bromide reagents react under the effect of a catalyst to obtain 2-chloro-5-bromine benzotrichloride . The intermediates do not need to be purified, and the compound is synthesized through a one-pot method .Molecular Structure Analysis
The molecular structure of “5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid” is characterized by the presence of bromine, chlorine, and oxygen atoms in its structure . The InChI key for this compound is GCIOPOHJBXEJTQ-UHFFFAOYSA-N .Chemical Reactions Analysis
“5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid” can be used to produce 2-chloro-5-deuteriobenzoic acid . More detailed information about its chemical reactions would require specific experimental conditions and objectives.Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.57 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 353.92945 g/mol . The topological polar surface area is 63.6 Ų .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics due to its specific binding properties .
Molecular Synthesis
In synthetic chemistry, this acid acts as a precursor for the synthesis of various complex molecules. Its bromine and chlorine substituents are reactive sites that can be used for further chemical transformations .
Drug Discovery
The compound’s unique structure makes it valuable in the drug discovery process. It can be used to create molecular libraries for high-throughput screening against a range of biological targets .
Material Science
Researchers in material science may employ this compound to develop new materials with specific optical or electronic properties, given its aromatic structure and halogen components .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify other substances .
Biological Studies
The benzoic acid derivative is potentially useful in biological studies for investigating cell signaling pathways or metabolic processes due to its ability to interact with various enzymes and receptors .
Environmental Science
It may find applications in environmental science as a tracer or pollutant degradation study compound, helping to understand chemical processes in natural settings .
Agricultural Research
In agriculture, this compound could be explored for its effects on plant growth and protection, possibly serving as a lead compound for the development of new pesticides or herbicides .
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGMUUNXLCEOBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429217 | |
Record name | 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62176-33-4 | |
Record name | 5-Bromo-2-[(2-chlorophenyl)methoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62176-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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